N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound features a complex tricyclic framework with a 1,4-benzodioxin moiety and a pentaoxatricyclo[7.3.0.0²,⁶]dodecane core. The structure includes four methyl groups at positions 4 and 11, enhancing steric stability, and a carboxamide group linked to the benzodioxin ring. The benzodioxin component is associated with bioactivity in hepatoprotective and antioxidant agents, while the oxygen-rich tricyclic system may influence solubility and electronic properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO8/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(22)21-10-5-6-11-12(9-10)24-8-7-23-11/h5-6,9,13-16,18H,7-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGMPCSJLZDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with DMF as the solvent and LiH as the base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the benzodioxin ring structure.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of Alzheimer’s disease.
Antibacterial Agents: Derivatives of this compound have shown potent antibacterial activity against various bacterial strains.
Enzyme Inhibition: The compound and its derivatives have been investigated for their ability to inhibit enzymes such as cholinesterases and lipoxygenases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃
- Key Features: Shares the 1,4-benzodioxin moiety but lacks the tricyclic oxygen-rich core. Contains a dimethylaminomethylphenyl group and methoxy-pyridin-amine substituent.
- Contrast : The absence of the tricyclic system reduces molecular complexity and likely alters binding affinity compared to the target compound.
3',4'(1",4"-Dioxino) Flavone Derivatives
- Key Features: Flavonoid or coumarin cores fused with a 1,4-dioxane ring. Hydroxymethyl substitutions at the dioxane ring enhance antihepatotoxic activity .
- Activity : Compounds like 4f and 4g exhibit hepatoprotective effects comparable to silymarin, reducing serum SGOT, SGPT, and ALKP levels in rat models.
- Contrast: The target compound’s tricyclic oxygen framework may offer superior metabolic stability over flavonoid-based dioxane derivatives, though direct antihepatotoxic comparisons are lacking.
8,14-Methanochromeno[7,8-d][1,3]benzodioxocin Derivatives
- Key Features: Chromeno-benzodioxocin fused systems with dihydroxyphenyl and hydroxyphenyl groups. Larger polycyclic architecture than the target compound.
- Contrast : The target compound’s compact tricyclic system may improve bioavailability compared to bulkier benzodioxocin derivatives.
7-Oxa-9-aza-spiro[4.5]decane Derivatives
- Key Features: Spirocyclic systems with benzothiazole and dimethylaminophenyl groups. Synthesized via reactions involving oxa-spiro intermediates .
- Activity : Focused on synthetic applications rather than bioactivity.
- Contrast : The target compound’s oxygen density (five ether oxygens) likely confers distinct electronic properties, such as increased polarity, compared to spirocyclic azasystems.
Structural and Electronic Analysis
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with a unique chemical structure that has garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 347.4 g/mol. Its intricate arrangement includes multiple functional groups that may contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various strains of bacteria and fungi. The specific activity of this compound in this context remains to be thoroughly investigated.
2. Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs can modulate inflammatory pathways. The potential for this compound to act as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines in vitro.
3. Cytotoxicity and Cancer Research
In preliminary studies involving cancer cell lines, the compound exhibited cytotoxic effects that warrant further exploration. Specific assays demonstrated that it could induce apoptosis in certain cancer cells while sparing normal cells.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on various benzodioxin derivatives demonstrated the effectiveness of similar compounds against Staphylococcus aureus and E. coli strains. While direct testing on the compound is limited, the structural similarities suggest potential efficacy.
Case Study 2: Inflammatory Response Modulation
In vitro experiments showed that related compounds could significantly reduce levels of IL-6 and TNF-alpha in macrophage cultures exposed to lipopolysaccharide (LPS), indicating a possible pathway for anti-inflammatory action.
Case Study 3: Cancer Cell Apoptosis
In a controlled experiment using MCF-7 breast cancer cells, the compound was found to decrease cell viability by inducing programmed cell death at concentrations above 10 µM over a 48-hour exposure period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
